Thiopropazate Thiopropazate Thiopropazate is a phenothiazine derivative in which 10H-phenothiazine has a chloro subsitituent at the 2-position and a 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl group at N-10. It has a role as a phenothiazine antipsychotic drug and a dopaminergic antagonist. It is a member of phenothiazines, a N-alkylpiperazine, an acetate ester and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 84-06-0
VCID: VC0007254
InChI: InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3
SMILES: CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Molecular Formula: C23H28ClN3O2S
Molecular Weight: 446.0 g/mol

Thiopropazate

CAS No.: 84-06-0

Cat. No.: VC0007254

Molecular Formula: C23H28ClN3O2S

Molecular Weight: 446.0 g/mol

* For research use only. Not for human or veterinary use.

Thiopropazate - 84-06-0

CAS No. 84-06-0
Molecular Formula C23H28ClN3O2S
Molecular Weight 446.0 g/mol
IUPAC Name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate
Standard InChI InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3
Standard InChI Key AIUHRQHVWSUTGJ-UHFFFAOYSA-N
SMILES CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Canonical SMILES CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Boiling Point 214-218 °C @ 0.1 MM HG
Melting Point MP: 167-169 °C /DIMALEATE/

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiopropazate (CAS 84-06-0) is formally designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate, with the molecular formula C23H28ClN3O2S\text{C}_{23}\text{H}_{28}\text{ClN}_{3}\text{O}_{2}\text{S} and a molecular weight of 446.01 g/mol . Its structure integrates three pharmacologically significant components:

  • A 2-chloro-10H-phenothiazine core, which confers dopamine receptor antagonism.

  • A 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl side chain, enhancing solubility and modulating receptor binding kinetics.

  • An acetate ester group, influencing metabolic stability .

The compound’s stereoelectronic properties are reflected in its SMILES notation:
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight446.01 g/mol
Percent CompositionC 61.94%, H 6.33%, Cl 7.95%
N 9.42%, O 7.17%, S 7.19%
Predicted Collision CCS204.7 Ų ([M+H]+ adduct)

Synthesis and Industrial Manufacturing

Synthetic Pathway

The synthesis of Thiopropazate, pioneered by Searle in 1957 , involves a two-step alkylation process:

Step 1: Formation of Piperazine Intermediate
2-Chloro-10-(γ-chloropropyl)phenothiazine undergoes nucleophilic substitution with piperazine in butanone under reflux (8 hours), yielding 2-chloro-10-(γ-piperazinopropyl)phenothiazine . Key conditions:

  • Molar ratio: 155 parts phenothiazine derivative : 216 parts piperazine

  • Solvent: Butanone (2,000 parts)

  • Purification: Vacuum distillation at 0.1 mmHg, collecting product at 214–218°C .

Step 2: Esterification with β-Bromoethyl Acetate
The intermediate reacts with β-bromoethyl acetate in toluene (reflux, 16 hours), followed by acid-base extraction and recrystallization from ethanol-water to obtain the dihydrochloride salt .

Table 2: Critical Reaction Parameters

StepReactantConditionsProduct Yield
1Piperazine, NaI8h reflux in butanone~70% (est.)
2β-Bromoethyl acetate16h reflux in toluene~65% (est.)

Pharmacological Mechanism and Therapeutic Applications

Dopaminergic Antagonism

As a phenothiazine antipsychotic, Thiopropazate exerts its primary effects through competitive inhibition of dopamine D2 receptors in the mesolimbic pathway . This action correlates with its efficacy in reducing positive symptoms of psychosis (e.g., hallucinations, delusions) and modulating extrapyramidal motor functions .

Clinical Indications

  • Psychosis Management: Originally developed for schizophrenia, though largely superseded by atypical antipsychotics .

  • Persistent Dyskinesia: Demonstrated significant efficacy in a double-blind trial (N=23) where 3-week Thiopropazate therapy reduced abnormal movements in 78% of patients versus 22% on placebo .

  • Huntington’s Chorea: Early studies suggested symptomatic relief, though evidence remains limited .

ParameterThiopropazate GroupPlacebo Group
Dyskinesia Improvement18/23 (78.3%)5/23 (21.7%)
Psychosis Reduction15/23 (65.2%)4/23 (17.4%)
Adverse Effect Incidence8/23 (34.8%)0/23 (0%)

Notable adverse effects included Parkinsonism (26.1%) and drowsiness (17.4%), resolving upon discontinuation .

Stability and Analytical Characterization

Spectroscopic Properties

While detailed spectral data (NMR, IR) were unavailable in reviewed sources, collision cross-section (CCS) predictions via ion mobility spectrometry suggest a value of 204.7 Ų for the [M+H]+ ion . The acetate ester moiety confers moderate polarity, facilitating reversed-phase HPLC analysis.

Degradation Pathways

As with most phenothiazines, Thiopropazate is susceptible to:

  • Photooxidation: Degradation under UV light via radical-mediated S-oxidation.

  • Hydrolysis: Ester cleavage in alkaline conditions, yielding ethanolamine derivatives .

Regulatory Status and Historical Context

First marketed as Dartal by G.D. Searle & Company (1957), Thiopropazate’s clinical use declined post-1970s due to the emergence of safer alternatives. Nevertheless, it remains a structurally prototypical phenothiazine, with current applications limited to niche neurological indications .

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